molecular formula C22H25ClN2O B2831462 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1024379-33-6

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone

Cat. No.: B2831462
CAS No.: 1024379-33-6
M. Wt: 368.91
InChI Key: UJSPOPAOMWKLQW-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is a chemical compound with the molecular formula C22H25ClN2O. It is known for its complex structure, which includes a piperazine ring, a chlorophenyl group, and a phenylcyclopentyl ketone moiety

Scientific Research Applications

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” are not explicitly mentioned in the search results. It is recommended to handle this compound with appropriate safety measures due to its use in pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the reaction of 3-chlorophenylpiperazine with phenylcyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to bind to serotonin receptors, which may explain its potential antidepressant effects . The compound’s structure allows it to interact with these receptors, modulating their activity and influencing neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors sets it apart from other similar compounds, making it a valuable subject of study in neuropharmacology .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSPOPAOMWKLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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